3-(Boc-amino)-4-trifluoromethylpyridine
Overview
Description
“3-(Boc-amino)-4-trifluoromethylpyridine” is a chemical compound that contains a Boc-protected amino group . The Boc group (tert-butyloxycarbonyl) is a commonly used protective group for amines . It plays a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved .
Synthesis Analysis
The synthesis of Boc-protected amines often involves the conversion of an amino function to tert-butyl carbamate . This process is generally the first option due to the attractive properties of the resulting Boc-derivative . The Boc group can be cleaved by mild acidolysis . The preparation of Boc-amino acids has been improved over time with better reagents and methods .Molecular Structure Analysis
The molecular structure of Boc-protected compounds has been studied using X-ray crystallography . Evidence for strong interaction between their acyl and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis
Boc-protected amines are stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Boc can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis
The molecular formula of “3-(Boc-amino)-1-propanol” is C8H17NO3 . Its molecular weight is 175.23 g/mol . The compound is stable and can accommodate two protective groups .Scientific Research Applications
Synthesis and Photovoltaic Applications
Boc-L-Lysine derivatives, including those related to 3-(Boc-amino)-4-trifluoromethylpyridine, have been utilized in the synthesis of redox-active amino acids. These derivatives are significant for engineering light-harvesting proteins and photovoltaic cells. Such derivatives, bearing electron donors like phenothiazine or redox chromophores such as tris(2,2'-bipyridine)ruthenium(II), demonstrate properties useful in molecular electronic devices (Peek et al., 2009).
Development of Light-Harvesting Peptides
Redox-active amino acids, related to this compound, have been synthesized for incorporation into peptide assemblies. These assemblies are crucial for studying photoinitiated electron or energy transfer. The development of light-harvesting peptides, using these amino acids, is a significant advancement in understanding photoinduced electron transfer and its applications (McCafferty et al., 1995).
Use in Combinatorial Chemistry
Orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, which relate to the chemical structure of this compound, serve as new scaffolds in combinatorial chemistry. These compounds are prepared from piperidine building blocks and are valuable in creating diverse molecular libraries (Schramm et al., 2010).
Enhancing Amino Acid Solubility
4-Dimethylamino-1-t-butoxycarbonylpyridinium chloride, a compound related to this compound, enhances the solubility of amino-acid sodium salts in aqueous solutions. This compound is significant in increasing the effectiveness and yield of BOC-amino acids in various chemical reactions (Guibe-jampel & Wakselman, 1971).
Synthesis of Biologically Active Compounds
The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule structurally related to this compound, is crucial for the preparation of peptidomimetics and biologically active compounds. These compounds find extensive use in the development of pharmaceuticals and therapeutic agents (Ferrini et al., 2015).
Mechanism of Action
Target of Action
The primary target of 3-(Boc-amino)-4-trifluoromethylpyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new bonds, contributing to the success of the SM cross-coupling reaction .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound’s role in the sm cross-coupling reaction suggests that it may have a significant impact on the bioavailability of other compounds synthesized through this pathway .
Result of Action
The action of this compound results in the formation of new carbon–carbon bonds . This contributes to the synthesis of a wide range of organic compounds, including those used in pharmaceuticals and materials science .
Action Environment
The efficacy and stability of this compound are influenced by the reaction conditions of the SM cross-coupling process . This process is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may be stable and effective under a variety of environmental conditions .
Safety and Hazards
Future Directions
Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Nowadays, Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This suggests that Boc-protection will continue to play a significant role in the field of organic synthesis .
Biochemical Analysis
Biochemical Properties
3-(Boc-amino)-4-trifluoromethylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The Boc group serves as a protective group for the amino function, preventing unwanted reactions during synthesis. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is primarily based on the ability of the Boc group to be selectively removed under mild acidic conditions, allowing for the controlled release of the amino group for subsequent reactions .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with cell membranes and intracellular targets. This can lead to alterations in cell signaling pathways and changes in gene expression profiles. Additionally, the controlled release of the amino group from the Boc-protected form can impact protein synthesis and other metabolic processes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group can be cleaved under acidic conditions, revealing the free amino group that can participate in various biochemical reactions. This cleavage process is crucial for the compound’s role in peptide synthesis, where it acts as a temporary protective group. The trifluoromethyl group, on the other hand, can influence the compound’s binding affinity to enzymes and receptors, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The Boc group is relatively stable under neutral conditions but can be cleaved under acidic conditions, leading to the release of the free amino group. This temporal control over the release of the amino group is essential for its use in peptide synthesis and other biochemical applications. Long-term studies have shown that the compound can maintain its stability and functionality over extended periods, making it a reliable reagent for various biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. Studies have shown that the compound’s trifluoromethyl group can enhance its bioavailability and distribution within the body, but excessive doses can lead to toxicity and other adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and modification. The compound interacts with enzymes such as peptidyl transferases and proteases, facilitating the synthesis and modification of peptides. The Boc group serves as a protective group, allowing for selective reactions and modifications. Additionally, the trifluoromethyl group can influence the compound’s metabolic flux and metabolite levels, impacting overall metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilicity, enhanced by the trifluoromethyl group, allows it to interact with cell membranes and intracellular targets. This facilitates its transport and distribution within cells, impacting its localization and accumulation. The Boc group can also influence the compound’s transport properties by providing a temporary protective function that can be selectively removed .
Subcellular Localization
The subcellular localization of this compound is influenced by its structural properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The Boc group can provide a temporary protective function, allowing the compound to reach its target location before being cleaved to release the active amino group. This controlled localization is crucial for its role in biochemical reactions and cellular processes .
Properties
IUPAC Name |
tert-butyl N-[4-(trifluoromethyl)pyridin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-6-15-5-4-7(8)11(12,13)14/h4-6H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNYTBCUQSYLNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801141271 | |
Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801141271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-92-0 | |
Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801141271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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